![molecular formula C18H14 B14660746 Benz(a)anthracene, 5,6-dihydro- CAS No. 36914-99-5](/img/structure/B14660746.png)
Benz(a)anthracene, 5,6-dihydro-
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Overview
Description
Benz(a)anthracene, 5,6-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure that includes four fused benzene rings. This compound is a derivative of benz(a)anthracene, where the 5,6-position is hydrogenated. It is known for its presence in the environment as a result of incomplete combustion of organic matter and is considered a potential carcinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 5,6-dihydro- can be achieved through the hydrogenation of benz(a)anthracene. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrial production methods for Benz(a)anthracene, 5,6-dihydro- are not well-documented, but it is likely produced in small quantities for research purposes rather than large-scale industrial applications. The methods would involve similar hydrogenation processes as described for synthetic routes.
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydrodiols and other oxygenated derivatives.
Reduction: Further reduction can lead to more hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium or platinum.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Dihydrodiols and phenols.
Reduction: More hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12 . It appears as colorless leaflets or plates or as a coarse gold powder, exhibiting a greenish-yellow fluorescence . It is a component of mixtures such as coal tar, soots, coke oven emissions, and cigarette smoke, which have links to human cancer .
Potential Health Impacts and Carcinogenicity
Benz[a]anthracene is classified as a Category 1B carcinogen by the European Union and is listed under California's Safe Drinking Water and Toxic Enforcement Act of 1986 (Prop 65) . The International Agency for Research on Cancer (IARC) has identified it as a Group 2B carcinogen . The United States Environmental Protection Agency (EPA) has also classified it as "carcinogenic to humans" .
Animal studies have demonstrated that benz[a]anthracene administration can lead to an increased incidence of tumors through various routes of exposure, including gavage, dermal application, and subcutaneous and intraperitoneal injections . For instance, a study involving male B6AF1/J mice exposed to gavage solutions containing 3% benz[a]anthracene showed a significant increase in hepatoma incidences compared to controls . Similarly, intraperitoneal injections of benz[a]anthracene in DMSO in male CD-1 mice resulted in a statistically significant increase in liver adenomas or carcinomas .
Metabolism of Benz[a]anthracene
The metabolism of benz[a]anthracene has been studied in rat-liver homogenates, which hydroxylate the compound on the 3,4-, 5,6-, or 8,9-bond to yield phenols and dihydrodihydroxy compounds . Metabolic action has also been detected at the 7- and 12-positions . 5,6-Epoxy-5,6-dihydrobenzanthracene is converted into a phenol, likely 5-hydroxybenzanthracene, and 5,6-dihydro-5,6-dihydroxybenzanthracene .
Use in Cosmetics
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 5,6-dihydro- involves its metabolism by cytochrome P450 enzymes and epoxide hydrolase. These enzymes convert the compound into various dihydrodiols and epoxides, which can form DNA adducts and potentially lead to carcinogenesis. The primary molecular targets are DNA and cellular proteins, leading to mutations and disruptions in cellular processes .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, also studied for its carcinogenic effects.
Dibenz(a,h)anthracene: Another PAH with a similar structure, known for its high carcinogenic potential.
Uniqueness: Benz(a)anthracene, 5,6-dihydro- is unique due to its specific hydrogenation at the 5,6-position, which alters its chemical reactivity and biological interactions compared to its parent compound and other derivatives .
Properties
CAS No. |
36914-99-5 |
---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
5,6-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-8,11-12H,9-10H2 |
InChI Key |
MKDSWPWRFOCIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
Origin of Product |
United States |
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